![molecular formula C11H10N4 B13879426 [2,2'-Bipyridine]-6-carboximidamide](/img/structure/B13879426.png)
[2,2'-Bipyridine]-6-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,2’-Bipyridine]-6-carboximidamide is an organic compound that belongs to the bipyridine family. This compound is characterized by the presence of two pyridine rings connected at the 2-position, with a carboximidamide group attached at the 6-position of one of the pyridine rings. It is a versatile ligand that forms complexes with various transition metals, making it valuable in coordination chemistry and various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bipyridine]-6-carboximidamide typically involves the reaction of 2,2’-bipyridine with cyanamide under specific conditions. One common method is the direct reaction of 2,2’-bipyridine with cyanamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the carboximidamide group.
Industrial Production Methods
Industrial production of [2,2’-Bipyridine]-6-carboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques to obtain the final product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
[2,2’-Bipyridine]-6-carboximidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carboximidamide group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of [2,2’-Bipyridine]-6-carboximidamide.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[2,2’-Bipyridine]-6-carboximidamide has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic and photophysical properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing metal-based drugs.
Industry: Utilized in the development of materials with specific electronic and optical properties, such as sensors and light-emitting devices.
Mécanisme D'action
The mechanism of action of [2,2’-Bipyridine]-6-carboximidamide involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination forms stable complexes that can interact with various molecular targets. The compound’s effects are mediated through these metal complexes, which can participate in redox reactions, electron transfer processes, and catalytic activities. The specific pathways and molecular targets depend on the metal ion and the nature of the complex formed.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A closely related compound without the carboximidamide group. It is widely used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another isomer of bipyridine with nitrogen atoms at the 4-position. It is used in the synthesis of coordination polymers and as a precursor to viologens.
1,10-Phenanthroline: A related compound with a similar structure but with an additional aromatic ring. It is also used as a ligand in coordination chemistry.
Uniqueness
[2,2’-Bipyridine]-6-carboximidamide is unique due to the presence of the carboximidamide group, which enhances its ability to form stable complexes with metal ions. This functional group also provides additional sites for chemical modification, making it a versatile compound for various applications in chemistry, biology, and industry.
Propriétés
Formule moléculaire |
C11H10N4 |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
6-pyridin-2-ylpyridine-2-carboximidamide |
InChI |
InChI=1S/C11H10N4/c12-11(13)10-6-3-5-9(15-10)8-4-1-2-7-14-8/h1-7H,(H3,12,13) |
Clé InChI |
MUMXOFRZTRFPJF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=NC(=CC=C2)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


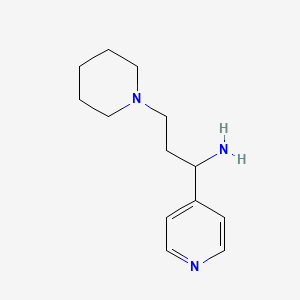
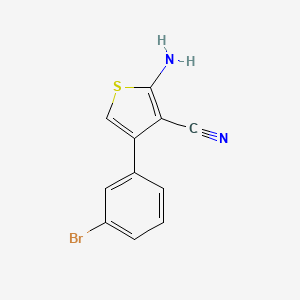
![3-[4-(4-Nitrophenyl)piperazin-1-yl]propanenitrile](/img/structure/B13879355.png)
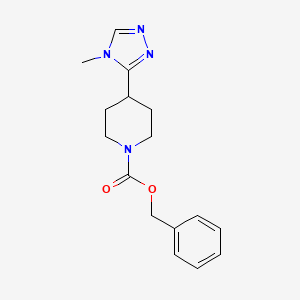
![tert-butyl N-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-N-pyridin-2-ylcarbamate](/img/structure/B13879363.png)
![2-[N-(carboxymethyl)-2-chloroanilino]acetic acid](/img/structure/B13879366.png)
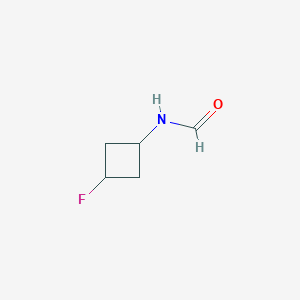
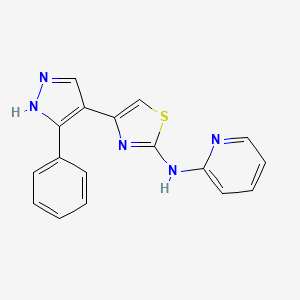
![7-Hydroxyspiro[3.5]non-7-ene-8-carboxylic acid](/img/structure/B13879390.png)
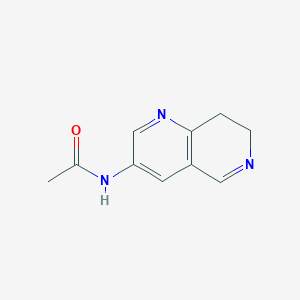

![4-[6-(4-Amino-phenoxy)-pyrimidin-4-ylamino]-cyclohexanol](/img/structure/B13879414.png)


